molecular formula C13H10Cl2N2O B2901081 N-(4-amino-2-chlorophenyl)-4-chlorobenzamide CAS No. 861438-69-9

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide

Cat. No. B2901081
CAS RN: 861438-69-9
M. Wt: 281.14
InChI Key: FAOVFYZBJIRKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide, also known as ACCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of benzamide, a class of organic compounds that have been widely used in medicinal chemistry due to their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. It has been shown to target the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators, as well as the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
N-(4-amino-2-chlorophenyl)-4-chlorobenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to have anti-microbial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide is its high purity and stability, which makes it a reliable and consistent reagent for laboratory experiments. However, its relatively high cost and limited availability may be a limitation for some researchers.

Future Directions

There are many potential future directions for research involving N-(4-amino-2-chlorophenyl)-4-chlorobenzamide, including the development of new therapeutic agents for the treatment of inflammation, cancer, and infectious diseases. Further studies are also needed to fully understand the mechanisms of action of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide and its potential interactions with other drugs and compounds. Additionally, the synthesis of new derivatives of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide may lead to the discovery of even more potent and selective compounds with unique pharmacological properties.

Synthesis Methods

The synthesis of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-amino-2-chlorobenzamide. The process yields a white crystalline solid that is highly pure and stable.

Scientific Research Applications

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and oncology. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(16)7-11(12)15/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOVFYZBJIRKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide

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